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Compound of Interest

Compound Name: Oseltamivir-d5

Cat. No.: B12394722 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the critical quality

attributes of Oseltamivir-d5, a deuterated internal standard essential for the accurate

quantification of the antiviral drug Oseltamivir. This document outlines the typical specifications

found in a Certificate of Analysis (CoA) and details the rigorous experimental protocols used to

assess its purity. The methodologies described herein are fundamental for ensuring the

reliability and reproducibility of research and development activities involving Oseltamivir.

Certificate of Analysis: A Summary of Quality
A Certificate of Analysis for Oseltamivir-d5 is a formal document that confirms the identity,

purity, and quality of the material. It provides a summary of the results of various analytical

tests performed on a specific batch. The following table summarizes the typical tests and

specifications.

Table 1: Representative Certificate of Analysis for Oseltamivir-d5
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Test Method Specification

Appearance Visual Inspection White to Off-White Solid

Solubility Visual Inspection
Soluble in Methanol,

Acetonitrile, DMSO

Identity

¹H NMR Conforms to structure

Mass Spectrometry Conforms to structure

Purity

HPLC ≥ 98.0%

Mass Spectrometry (Isotopic

Purity)
≥ 99% Deuterium incorporation

Residual Solvents GC-HS
Meets USP <467>

requirements

Water Content Karl Fischer Titration ≤ 1.0%

Purity Assessment: Detailed Methodologies
The determination of Oseltamivir-d5 purity is a critical step to ensure its suitability as an

internal standard. High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-

Mass Spectrometry (LC-MS/MS), and Nuclear Magnetic Resonance (NMR) spectroscopy are

the primary techniques employed for this purpose.

High-Performance Liquid Chromatography (HPLC) for
Purity Determination
HPLC is a cornerstone technique for assessing the chemical purity of Oseltamivir-d5 by

separating it from any non-deuterated Oseltamivir and other related impurities.

Experimental Protocol: HPLC

A reversed-phase HPLC method is typically employed for the purity analysis of Oseltamivir-d5.
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Sample Preparation: Accurately weigh approximately 1 mg of Oseltamivir-d5 and dissolve it

in a suitable diluent (e.g., a mixture of water and acetonitrile) to a final concentration of 0.1

mg/mL.

Chromatographic Conditions:

Column: A C18 column (e.g., 4.6 x 150 mm, 5 µm) is commonly used for its ability to

separate compounds of moderate polarity.[1]

Mobile Phase: A gradient or isocratic elution can be used. A typical mobile phase consists

of a mixture of an aqueous buffer (e.g., 0.05 M bicarbonate buffer, pH 10) and an organic

modifier like acetonitrile.[1]

Flow Rate: A standard flow rate of 1.0 mL/min is often used.[1]

Column Temperature: The column is typically maintained at a constant temperature, for

instance, 30°C, to ensure reproducible retention times.[1]

Injection Volume: A small injection volume, such as 10 µL, is used.

Detection: UV detection at a wavelength where Oseltamivir absorbs, commonly 220 nm or

254 nm, is employed.[1]

Data Analysis: The purity is calculated by the area percentage method, where the area of the

Oseltamivir-d5 peak is divided by the total area of all peaks in the chromatogram.

Table 2: HPLC Method Parameters
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Parameter Condition

Column C18, 4.6 x 150 mm, 5 µm[1]

Mobile Phase
30% Acetonitrile and 70% 0.05 M Bicarbonate

Buffer, pH 10[1]

Flow Rate 1.0 mL/min[1]

Column Temperature 30°C[1]

Injection Volume 10 µL

Detection Wavelength 220 nm[1]

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
for Identity and Isotopic Purity
LC-MS/MS is a powerful technique that confirms the identity of Oseltamivir-d5 by providing its

molecular weight and fragmentation pattern. It is also the definitive method for determining its

isotopic purity.

Experimental Protocol: LC-MS/MS

Sample Preparation: Prepare a dilute solution of Oseltamivir-d5 in a suitable solvent,

typically in the range of 1-10 ng/mL.

LC Conditions: The LC conditions are often similar to those used for HPLC analysis to

achieve good separation.

Mass Spectrometry Conditions:

Ionization Mode: Electrospray Ionization (ESI) in the positive mode is typically used as

Oseltamivir contains basic amine groups that are readily protonated.

Mass Analyzer: A triple quadrupole mass spectrometer is commonly used for its sensitivity

and selectivity.
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MRM Transitions: Multiple Reaction Monitoring (MRM) is employed for quantification and

confirmation. For Oseltamivir-d5, the transition would be from the deuterated precursor

ion to a specific product ion. A representative MRM transition for Oseltamivir is m/z 313.1

→ 166.2, and for Oseltamivir-d5, it would be m/z 318.1 → 171.2.[2]

Data Analysis: The mass spectrum will confirm the molecular weight of Oseltamivir-d5. The

fragmentation pattern should be consistent with the known structure. Isotopic purity is

determined by comparing the signal intensity of the deuterated parent ion to any residual

non-deuterated parent ion.

Table 3: LC-MS/MS Method Parameters

Parameter Condition

Ionization Mode Electrospray Ionization (ESI), Positive

Mass Analyzer Triple Quadrupole

Precursor Ion (m/z) for Oseltamivir-d5 318.1[2]

Product Ion (m/z) for Oseltamivir-d5 171.2[2]

Precursor Ion (m/z) for Oseltamivir 313.1[2]

Product Ion (m/z) for Oseltamivir 166.2[2]

Quantitative Nuclear Magnetic Resonance (qNMR) for
Absolute Purity
Quantitative NMR (qNMR) is a primary analytical method that can be used to determine the

absolute purity of Oseltamivir-d5 without the need for a specific reference standard of the

same compound.[3]

Experimental Protocol: qNMR

Sample Preparation:

Accurately weigh a known amount of Oseltamivir-d5.
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Accurately weigh a known amount of a high-purity, certified internal standard (e.g., maleic

acid, 1,4-dinitrobenzene). The internal standard should have a simple spectrum with at

least one signal that does not overlap with any signals from Oseltamivir-d5.

Dissolve both the Oseltamivir-d5 and the internal standard in a known volume of a

deuterated solvent (e.g., DMSO-d₆).

NMR Data Acquisition:

Acquire a ¹H NMR spectrum using a high-field NMR spectrometer.

Ensure quantitative conditions are met, which includes a sufficient relaxation delay

(typically 5 times the longest T₁ relaxation time of the signals of interest) and a calibrated

90° pulse.

Data Processing and Analysis:

Process the spectrum with appropriate phasing and baseline correction.

Integrate a well-resolved, characteristic signal of Oseltamivir-d5 and a signal from the

internal standard.

The purity of Oseltamivir-d5 is calculated using the following formula:

Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / m_analyte) * (m_std /

MW_std) * P_std

Where:

I = Integral value

N = Number of protons for the integrated signal

MW = Molecular weight

m = mass

P = Purity of the internal standard
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Table 4: qNMR Method Parameters

Parameter Condition

Spectrometer ≥ 400 MHz

Solvent DMSO-d₆

Internal Standard Maleic Acid or 1,4-Dinitrobenzene

Relaxation Delay (d1) ≥ 30 seconds (or 5 x T₁)

Pulse Angle 90°

Number of Scans ≥ 16

Visualizing the Analytical Workflow
The following diagrams illustrate the logical flow of the analytical processes described.
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Caption: Logical relationship of tests in a Certificate of Analysis.
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Caption: Workflow for the comprehensive purity assessment of Oseltamivir-d5.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b12394722#oseltamivir-d5-certificate-of-analysis-and-
purity-assessment]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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